molecular formula C18H17NO4 B5700552 N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5700552
M. Wt: 311.3 g/mol
InChI Key: ZEHJNOHTEGBOAC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the benzofuran family and has a molecular weight of 311.36 g/mol. The compound has been studied for its potential use in various fields, including oncology, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act through the generation of reactive oxygen species (ROS) and DNA damage. This compound is metabolized in the liver to form a reactive intermediate, which can bind to DNA and induce mutations. This can lead to the formation of tumors in various tissues, including the mammary gland. This compound has also been shown to induce oxidative stress in cells, which can lead to cell death and tissue damage.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce DNA damage, oxidative stress, and apoptosis in various cell types. In vivo studies have shown that this compound can induce mammary tumors in rodents, and can also cause liver damage and immune system dysfunction. This compound has also been shown to affect the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its effects are well-documented. This compound is also relatively easy to synthesize, and can be obtained in large quantities. However, this compound also has some limitations. It is a potent carcinogen, and its use requires strict safety precautions. This compound can also be difficult to work with, as it is highly reactive and can form adducts with other molecules.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the development of new drugs that can target the mechanisms of this compound-induced carcinogenesis. Another area of interest is the use of this compound as a tool to study the effects of oxidative stress on cellular function and survival. Additionally, there is interest in developing new methods for the synthesis of this compound and related compounds, as well as in exploring the potential uses of this compound in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including oncology, neuroscience, and pharmacology. This compound is synthesized through a multi-step process and acts through the generation of reactive oxygen species and DNA damage. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the exploration of its potential uses in other fields.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine, followed by the formation of an intermediate product, which is then reacted with 2-hydroxybenzoic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has been widely used in scientific research for its potential applications in various fields. In oncology, this compound has been studied for its ability to induce mammary tumors in rodents, which has provided valuable insights into the mechanisms of breast cancer development and progression. In neuroscience, this compound has been used as a tool to study the effects of oxidative stress on neuronal function and survival. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-13-6-4-5-7-14(13)23-17(11)18(20)19-12-8-9-15(21-2)16(10-12)22-3/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHJNOHTEGBOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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